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molecular formula C6H10MgO6 B8288557 Magnesium ethyl carbonate CAS No. 16891-37-5

Magnesium ethyl carbonate

Cat. No. B8288557
M. Wt: 202.45 g/mol
InChI Key: HONQAQNYJBKAMA-UHFFFAOYSA-L
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Patent
US08716514B2

Procedure details

Generally, magnesium hydrocarbyl carbonate is prepared by reacting carbon dioxide with a magnesium alcoholate. For example, magnesium hydrocarbyl carbonate is formed by suspending magnesium ethoxide in ethanol and adding carbon dioxide until the magnesium ethoxide dissolves forming magnesium ethyl carbonate. If, however, the magnesium ethoxide were suspended in 2-ethylhexanol, magnesium 2-ethylhexyl carbonate, magnesium ethyl carbonate and magnesium ethyl/2-ethylhexyl carbonate may be formed. If the magnesium ethoxide is suspended in a liquid hydrocarbon or halohydrocarbon which is free of alcohol, the addition of carbon dioxide results in the breaking apart of the magnesium ethoxide particles and the magnesium hydrocarbyl carbonate reaction product does not dissolve. The reaction of a magnesium alcoholate with carbon dioxide can be represented as:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
magnesium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium hydrocarbyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[O-:4][CH2:5][CH3:6].[Mg+2:7].[O-:8][CH2:9][CH3:10]>C(O)C>[C:1](=[O:2])([O-:3])[O:4][CH2:5][CH3:6].[Mg+2:7].[CH2:9]([O:8][C:1](=[O:2])[O-:3])[CH3:10] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
magnesium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
magnesium hydrocarbyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves

Outcomes

Product
Name
Type
product
Smiles
C(OCC)([O-])=O.[Mg+2].C(C)OC([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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